N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

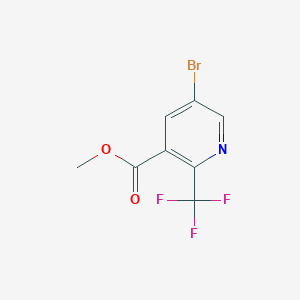

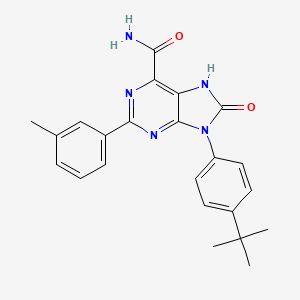

“N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine” is an organic compound with the molecular formula C10H15N3O and a molecular weight of 193.25 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the intramolecular cycloaddition of azomethine ylides activated by aromatic rings, including pyrimidine, has been described . This process involves the formation of azomethine ylides, which then undergo highly diastereospecific sequential cycloaddition .Molecular Structure Analysis

The molecular structure of “N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine” is characterized by a pyrimidine ring substituted with an allyl group, a methoxymethyl group, and a methyl group .科学的研究の応用

Medicinal Chemistry Applications

Antiviral Activity : Some derivatives of 2,4-diamino-6-hydroxypyrimidines, related to N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine, have been found to inhibit retrovirus replication in cell culture. Specifically, these derivatives have shown pronounced antiretroviral activity comparable to certain reference drugs and are devoid of measurable toxicity at certain concentrations (Hocková et al., 2003).

Anti-HIV-1 Activity : Novel thiazolo[3,2-a]pyrimidin-7-ones, considered as annulated analogues of HEPT and bearing structural similarity to N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine, have demonstrated activity against HIV-1. Certain compounds in this category have shown significant anti-HIV-1 activity (Danel et al., 1998).

Organic Synthesis and Chemical Transformations

Microbial Transformations : The compound cyprodinil, which is structurally related to N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine, has been found to undergo microbial transformations, leading to various metabolites. This study emphasizes the metabolic versatility of microbial species in processing such compounds (Schocken et al., 1997).

Synthesis of Uracil Derivatives : The synthesis of uracil derivatives from compounds related to N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine has been documented. These derivatives have shown potential antiviral activity against certain viruses (Bhat, 1993).

Deprotective Methods for Allylic Alcohols : Research on deprotective methods for allylic alcohols, including those protected as methoxyethoxymethyl (MEM) and methoxymethyl (MOM) ethers, could be relevant to the processing of compounds like N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine (Monti et al., 1983).

Regio- and Enantioselective Substitution : Studies on the substitution of acyclic allylic sulfoximines, which may include derivatives similar to N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine, have been conducted to understand the reaction dynamics and selectivities in chemical transformations (Scommoda et al., 1996).

将来の方向性

The future directions for the study of “N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine” could involve further investigation into its synthesis, chemical reactions, and potential applications. For instance, the intramolecular cycloaddition of azomethine ylides activated by aromatic rings, including pyrimidine, could be further explored .

特性

IUPAC Name |

6-(methoxymethyl)-2-methyl-N-prop-2-enylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-4-5-11-10-6-9(7-14-3)12-8(2)13-10/h4,6H,1,5,7H2,2-3H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXPQMPYPYJPGDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)NCC=C)COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-tert-butyl-2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2475455.png)

![(Z)-8'H-7'-benzyl-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime](/img/structure/B2475461.png)

amine dihydrochloride](/img/structure/B2475465.png)

![4-Methoxy-2-oxo-N-propan-2-ylbicyclo[2.2.2]octane-1-carboxamide](/img/structure/B2475466.png)

![4-Methoxy-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2475468.png)

![2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2475469.png)

![Methyl 6-(2-ethoxy-2-oxoethyl)sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxylate](/img/structure/B2475476.png)